AR Pan-Antagonist Potency in Enzalutamide-Resistant Prostate Cancer Models
The core 3-(1H-pyrazol-4-yl)propanamide scaffold enables the creation of compounds with a unique dual mechanism of action: potent androgen receptor (AR) pan-antagonism and selective AR degradation (SARD). This mechanism provides a quantifiable advantage over LBD-binding AR antagonists like enzalutamide in resistant cancer models. A lead compound incorporating this scaffold, designated 26a, demonstrated potent inhibition of AR transactivation with an IC50 of 0.084 μM, which is >40-fold more potent than enzalutamide (IC50 = 3.641 μM) and >17-fold more potent than apalutamide (IC50 = 1.452 μM) in the same assay [1]. The scaffold's utility is further underscored by the fact that 26a achieved 80% tumor growth inhibition in enzalutamide-resistant VCaP xenografts [2].
| Evidence Dimension | AR transactivation inhibition (IC50) |
|---|---|
| Target Compound Data | 0.084 μM (for derivative 26a) |
| Comparator Or Baseline | Enzalutamide (IC50 = 3.641 μM); Apalutamide (IC50 = 1.452 μM) |
| Quantified Difference | 43.3-fold more potent than enzalutamide; 17.3-fold more potent than apalutamide |
| Conditions | HEK-293 cells transfected with full-length wild-type AR, GRE-LUC, and CMV-renilla luciferase; antagonist mode with 0.1 nM R1881; luciferase assay after 24h. |
Why This Matters
This demonstrates that compounds built on the 3-(1H-pyrazol-4-yl)propanamide scaffold can overcome resistance to standard-of-care antiandrogens, a critical differentiator for oncology drug discovery programs.
- [1] Ponnusamy, T., et al. (2019). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. *Journal of Medicinal Chemistry*, 63(21), 12642–12665. (Data from Table 1). View Source
- [2] Ponnusamy, T., et al. (2019). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. *Journal of Medicinal Chemistry*, 63(21), 12642–12665. (Abstract). View Source
